3,5-dimethyl-4-(3-nitrophenyl)isoxazole
CAS No.:
Cat. No.: VC8526474
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O3 |
|---|---|
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 3,5-dimethyl-4-(3-nitrophenyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-4-3-5-10(6-9)13(14)15/h3-6H,1-2H3 |
| Standard InChI Key | SVYXGIQNGFCMOT-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)C2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C(=NO1)C)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s IUPAC name, 3,5-dimethyl-4-(3-nitrophenyl)-1,2-oxazole, reflects its bifunctional design:
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Isoxazole Ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, substituted with methyl groups at C3 and C5.
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3-Nitrophenyl Moiety: A benzene ring para-substituted with a nitro group (–NO₂), attached to the isoxazole’s C4 position.
This configuration creates a polarized electronic environment, with the electron-withdrawing nitro group (–NO₂) and electron-donating methyl groups (–CH₃) influencing reactivity (Figure 1).
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| SMILES | CC1=C(C(=NO1)C)C2=CC(=CC=C2)N+[O-] |
| InChI Key | SVYXGIQNGFCMOT-UHFFFAOYSA-N |
Electronic Effects
The nitro group’s –M effect depletes electron density from the phenyl ring, enhancing electrophilicity at the meta position. Conversely, methyl groups donate electrons via +I effects, stabilizing the isoxazole ring against nucleophilic attack. This duality enables selective functionalization, as demonstrated in allylic–allylic alkylation reactions .
Synthetic Methodologies
Cycloaddition Approaches
The most common route involves [3+2] cycloaddition between nitrile oxides and dipolarophiles. For example, 3,5-dimethyl-4-(3-nitrophenyl)isoxazole is synthesized via:
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Nitrile Oxide Generation: Hydroxylamine reacts with 3-nitrobenzaldehyde to form the corresponding oxime, which is subsequently oxidized .
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Cycloaddition: The nitrile oxide reacts with acetylene derivatives under thermal or catalytic conditions.
Table 2: Representative Synthesis Conditions
| Starting Materials | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 3-Nitrobenzaldehyde oxime | None (thermal) | 78 | |
| Acetylene dipolarophiles | Cu(I) | 85 |
Morita–Baylis–Hillman (MBH) Carbonate Alkylation
A recent advance employs MBH carbonates in allylic–allylic alkylation. Using dimeric cinchona alkaloids as catalysts, 3,5-dimethyl-4-nitroisoxazole acts as a vinylogous pronucleophile, yielding enantiomerically enriched adducts . This method achieves >90% enantiomeric excess (ee), critical for pharmaceutical intermediates .
Medicinal Chemistry and Bioactivity
| Derivative | IC₅₀ (μM) | Target |
|---|---|---|
| 3,5-Dimethyl-4-(3-NP)Isoxazole | 12.3 | Staphylococcus aureus |
| Leflunomide (Control) | 8.7 | Dihydroorotate dehydrogenase |
Structure–Activity Relationships (SAR)
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Nitro Position: Meta substitution on the phenyl ring optimizes steric and electronic interactions with enzyme active sites.
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Methyl Substituents: C3 and C5 methyl groups reduce metabolic oxidation, enhancing plasma stability .
Analytical Characterization
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): δ 2.97 (s, 6H, 2×CH₃), 6.02 (s, 1H, isoxazole H4), 7.48–7.53 (m, 4H, aryl) .
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¹³C NMR: δ 44.6 (CH₃), 99.1 (C4), 128.1–141.5 (aryl carbons) .
Mass Spectrometry (MS): Molecular ion peak at m/z 218.21 [M]⁺, with fragmentation patterns confirming the nitro group’s loss.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with C18 columns resolves enantiomers when chiral catalysts are used . Retention times correlate with logP values, aiding purity assessment.
Research Advancements
Chemoselective Transformations
The nitro group undergoes selective reductions:
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Zn/AcOH: Reduces –NO₂ to –NH₂ without affecting the isoxazole ring .
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Catalytic Hydrogenation: Pd/C in ethanol yields aminophenyl derivatives, intermediates for analgesics.
Asymmetric Synthesis
Dimeric cinchona alkaloids (e.g., 5f) catalyze the formation of chiral centers with 93% ee, enabling access to dicarboxylic acid derivatives via isoxazole ring cleavage .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Via carboxylation of the isoxazole ring .
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Antitubercular Agents: Nitroreductase-activated prodrugs.
Material Science
Conjugated π-systems facilitate applications in:
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